molecular formula C21H27NOS B12766364 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin CAS No. 87673-14-1

4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Cat. No.: B12766364
CAS No.: 87673-14-1
M. Wt: 341.5 g/mol
InChI Key: HBSUWBXTUSZLDU-UHFFFAOYSA-N
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Description

4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a unique structure that includes a dibenzoxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:

    Formation of the Dibenzoxepin Core: The initial step involves the formation of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent under acidic or basic conditions.

    Introduction of the Thioether Group: The next step involves the introduction of the thioether group. This can be done by reacting the dibenzoxepin core with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Alkylation: The final step is the alkylation of the thioether group with 2-(diethylamino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted dibenzoxepin derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to interact with various proteins or enzymes, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system or other specific receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin depends on its specific application. In a biological context, it may interact with specific molecular targets such as receptors or enzymes. The diethylaminoethyl group could facilitate binding to these targets, while the dibenzoxepin core may provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-Methyl-11-(2-(methylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a methylamino group.

    4-Methyl-11-(2-(ethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with an ethylamino group.

Uniqueness

The uniqueness of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin lies in its specific combination of functional groups. The diethylaminoethyl group may confer unique binding properties, while the thioether linkage and dibenzoxepin core provide structural diversity and potential for various chemical modifications.

Properties

CAS No.

87673-14-1

Molecular Formula

C21H27NOS

Molecular Weight

341.5 g/mol

IUPAC Name

N,N-diethyl-2-[(4-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine

InChI

InChI=1S/C21H27NOS/c1-4-22(5-2)13-14-24-21-18-11-7-6-10-17(18)15-23-20-16(3)9-8-12-19(20)21/h6-12,21H,4-5,13-15H2,1-3H3

InChI Key

HBSUWBXTUSZLDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1C2=CC=CC=C2COC3=C(C=CC=C13)C

Origin of Product

United States

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